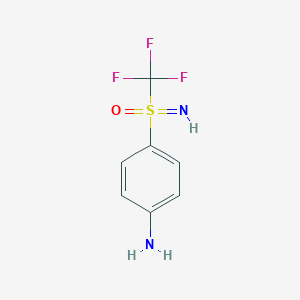

4-(Trifluoromethylsulfonimidoyl)aniline

Description

Contextualization of Fluorinated Sulfonimidoyl Compounds in Synthetic Design

Fluorinated sulfonimidoyl compounds, particularly sulfonimidoyl fluorides, have garnered substantial attention as versatile building blocks in synthetic chemistry. The sulfonimidoyl group, an aza-analogue of the more common sulfonyl group, introduces a chiral sulfur(VI) center, providing a unique three-dimensional structural element. This is in contrast to the planar geometry of the sulfonyl group. The incorporation of fluorine, especially as a trifluoromethyl (CF3) group, imparts distinct electronic properties and can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

The rise of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry has further elevated the importance of related compounds like sulfonimidoyl fluorides. These reagents are valued for their stability and controlled reactivity, enabling the construction of complex molecular linkages under mild conditions. The development of synthetic methods to access these compounds, such as the oxidative fluorination of sulfinamides or transformations of sulfinyl chlorides, has broadened their accessibility and application in creating diverse chemical libraries. researchgate.net The unique spatial and electronic features of chiral S(VI) functional groups offer advantages over their achiral sulfur- and carbon-based counterparts, driving interest in their synthesis and application. researchgate.net

Significance of Aniline (B41778) Scaffolds in Chemical Research

Aniline and its derivatives are fundamental scaffolds in chemical research, serving as precursors for a vast array of dyes, polymers, and agrochemicals. In medicinal chemistry, the aniline motif is a ubiquitous pharmacophore found in numerous approved drugs. Its prevalence stems from its synthetic versatility and its ability to engage in crucial hydrogen bonding and aromatic interactions with biological targets.

However, the aniline scaffold is not without its challenges. A primary concern is its susceptibility to metabolic oxidation by liver enzymes, which can lead to the formation of reactive metabolites. This metabolic instability can result in rapid drug clearance or, in some cases, toxicity. ipinnovative.com Consequently, a significant area of research is dedicated to the development of aniline bioisosteres—structural mimics designed to retain the parent molecule's efficacy while improving its safety and pharmacokinetic profile. nih.gov The strategic modification of the aniline ring is a key strategy for fine-tuning the pharmacological properties of drug candidates. nih.gov

Rationale for Investigating 4-(Trifluoromethylsulfonimidoyl)aniline

The investigation into this compound is driven by the hypothesis that it combines the advantageous features of both the aniline scaffold and the trifluoromethylsulfonimidoyl functional group. This unique combination presents several compelling avenues for research:

Bioisosteric Replacement: The sulfonimidoyl group can act as a non-classical bioisostere for other common functional groups like sulfonamides or carboxylic acids. zu.ac.aenih.gov This replacement can alter a molecule's physicochemical properties, potentially enhancing target affinity, cell permeability, and metabolic stability. ipinnovative.comresearchgate.net

Modulation of Physicochemical Properties: The potent electron-withdrawing nature of the trifluoromethylsulfonimidoyl group is expected to significantly lower the pKa of the aniline's amino group. This modulation can influence the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and interactions with biological targets.

Enhanced Metabolic Stability: The trifluoromethyl group is known for its high stability and its ability to block sites of metabolism. Its presence in the sulfonimidoyl moiety may shield the aniline ring from oxidative metabolism, addressing one of the key liabilities of aniline-containing compounds.

Introduction of Chirality and Structural Complexity: The chiral sulfur center of the sulfonimidoyl group introduces a rigid, three-dimensional element into the otherwise planar aniline structure. This can lead to more specific and potent interactions with chiral biological receptors.

| Functional Group | Key Structural Feature | Common Role in Drug Design | Potential Liabilities |

|---|---|---|---|

| Sulfonyl (-SO2-) | Achiral, tetrahedral sulfur | Hydrogen bond acceptor | Metabolically stable, can have poor solubility |

| Sulfonamide (-SO2NH-) | Achiral sulfur, H-bond donor/acceptor | Mimics carboxylates, key interactions | Variable metabolic stability |

| Sulfonimidoyl (-S(O)N-) | Chiral, tetrahedral sulfur | 3D scaffold, bioisostere | More complex synthesis |

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing | Increases lipophilicity, blocks metabolism | Can alter target binding |

Overview of Research Scope and Methodological Approaches

The comprehensive study of this compound would encompass several key research areas. The primary focus would be on developing efficient and scalable synthetic routes to access the molecule. Given the novelty of the compound, this would likely involve adapting existing methods for the synthesis of aryl sulfonimidoyl compounds, such as the oxidative amination of sulfinamidines or multi-step sequences starting from sulfonyl chlorides. researchgate.netnih.govacs.org

Once synthesized, a thorough characterization of the compound's structure and properties is essential. This involves a suite of analytical techniques to confirm its identity and purity.

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F) | Elucidation of the molecular structure and confirmation of connectivity. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of key functional groups (N-H, S=O, C-F bonds). rsc.orgresearcher.life |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and stereochemistry. |

| Elemental Analysis | Confirmation of the empirical formula and purity of the compound. nih.gov |

Following synthesis and characterization, research would likely proceed to explore the reactivity of the this compound scaffold. This could involve functionalizing the amino group or using the compound as a building block in the synthesis of more complex molecules for evaluation in medicinal or materials science applications. uomisan.edu.iq

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfonimidoyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTZQNHXZLKFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Trifluoromethylsulfonimidoyl Aniline and Its Analogues

Strategic Approaches to Sulfonimidoyl Group Introduction on Aromatic Systems

The sulfonimidoyl functional group, a chiral aza-analogue of the more common sulfonyl group, has gained increasing attention in medicinal and agrochemical research. nih.govchemrxiv.org Its synthesis on aromatic systems can be achieved through several strategic routes, including transition metal-catalyzed cross-coupling reactions, direct C-H functionalization, and, most commonly, the derivatization of pre-functionalized precursors.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis offers powerful tools for forming carbon-heteroatom bonds, and while direct C-S sulfonimidoyl bond formation via cross-coupling is still an emerging area, related transformations provide a viable pathway to analogues. ineosopen.org One notable strategy involves the copper-catalyzed Chan-Evans-Lam reaction, which couples sulfonimidoyl azides with aryl boronic acids to furnish N-aryl sulfonimidamides. researchgate.net This method constructs the N-Aryl bond rather than the C-S bond but is a key transition metal-mediated approach for accessing complex sulfonimidamide structures. The reaction proceeds efficiently under mild conditions, utilizing CuCl as a catalyst in the presence of a base at room temperature. researchgate.net

Parallel strategies for the synthesis of related sulfonamides often employ palladium catalysis. For instance, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids, demonstrating the utility of cross-coupling for building C-S bonds with sulfur in a high oxidation state. nih.gov

Table 1: Example of Transition Metal-Catalyzed Synthesis of N-Aryl Sulfonimidamides This interactive table summarizes the conditions for the copper-catalyzed coupling of sulfonimidoyl azides with aryl boronic acids.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|---|

| Sulfonimidoyl Azide | Aryl Boronic Acid | CuCl | Triethylamine | Methanol | Room Temp | N-Aryl Sulfonimidamide |

Direct C-H Functionalization Routes

Direct C-H functionalization represents a highly efficient and atom-economical approach to molecular synthesis by avoiding the need for pre-functionalized starting materials. researchgate.net For the synthesis of aryl sulfoximines, which are close structural analogues of sulfonimidoyl compounds, a transition-metal-free C-H functionalization method has been developed. rsc.org This two-step protocol begins with the site-selective C-H activation of an arene to form a diaryliodonium salt intermediate. researchgate.netrsc.org This intermediate then undergoes ligand coupling with a sulfinamide at the hypervalent iodine center to yield the final aryl sulfoximine. rsc.org The process is mild and avoids transition metals, making it suitable for the late-stage functionalization of complex molecules. rsc.org

Another relevant C-H functionalization strategy involves a palladium-catalyzed C-S bond-forming reaction that uses sodium hydroxymethylsulfinate (Rongalite) to install a masked sulfinate group onto an aromatic ring via an aryl sulfonium salt. acs.org This sequence provides access to aryl sulfinates, which are versatile precursors for various sulfonyl-containing compounds, including sulfonamides. acs.org

Precursor-Based Synthesis and Derivatization

The most established routes to aryl sulfonimidoyl compounds rely on the derivatization of sulfur-containing precursors. These multi-step sequences offer modularity and control over the final structure.

A common pathway begins with sulfinamides, which can be converted into key intermediates like sulfonimidoyl chlorides or fluorides. researchgate.netrsc.org The oxidation of sulfinamides using reagents such as N-chlorosuccinimide (NCS), tert-butyl hypochlorite, or chlorine effectively produces sulfonimidoyl chlorides. researchgate.netrsc.org Alternatively, sulfinyl chlorides can be oxidized to yield sulfonimidoyl chlorides. rsc.org

Sulfonimidoyl fluorides have emerged as particularly stable and versatile intermediates. nih.gov They can be synthesized from sulfinamides or via a chloride-fluoride exchange reaction on a sulfonimidoyl chloride. researchgate.net A significant advancement is the reaction of these sulfonimidoyl fluorides with anilines, which, when activated by a Lewis acid like calcium triflimide (Ca(NTf₂)₂), produces aniline-derived sulfonimidamides. acs.orgnih.gov This reaction is notable for proceeding with inversion of configuration at the chiral sulfur center, allowing for an enantiospecific synthesis. acs.orgnih.gov

For asymmetric synthesis, a powerful precursor-based approach utilizes an enantiopure bifunctional S(VI) transfer reagent, (R)- or (S)-tert-butanesulfonimidoyl fluoride (B91410) (t-BuSF). nih.gov This bench-stable, crystalline solid reacts with organometallic nucleophiles, such as aryllithium species generated from aryl halides, to produce a wide range of chiral sulfoximines with excellent stereochemical control. nih.gov This method provides a modular platform for the rapid asymmetric synthesis of diverse sulfonimidoyl compounds. nih.gov Specifically for trifluoromethyl-containing targets, a general synthesis of CF₃-Sulfonimidamides has been described proceeding from sulfinamide precursors through a sulfonimidoyl fluoride intermediate. researchgate.net

Table 2: Overview of Precursor-Based Routes to Aryl Sulfonimidoyl Derivatives This interactive table summarizes key precursor-based synthetic strategies.

| Precursor | Intermediate | Key Reagent(s) | Final Product |

|---|---|---|---|

| Sulfinamide | Sulfonimidoyl Chloride | N-Chlorosuccinimide (NCS) | Sulfonimidamide (after amination) |

| Sulfinamide | Sulfonimidoyl Fluoride | Selectfluor™ | Sulfonimidamide (after amination) |

| Sulfonimidoyl Fluoride | N/A | Aniline (B41778), Ca(NTf₂)₂ | Aniline-derived Sulfonimidamide |

| Aryl Halide | Aryllithium | n-BuLi, t-BuSF | Aryl Sulfoximine |

Trifluoromethylation Techniques for Aniline Derivatives

The introduction of a trifluoromethyl (CF₃) group into aniline derivatives is a well-established field, driven by the significant impact of this moiety on the physicochemical properties of pharmaceutical and agrochemical compounds. Methodologies are generally categorized as either electrophilic or nucleophilic.

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate, such as an aniline, with a reagent that acts as a source of an electrophilic "CF₃⁺" species. rsc.org A host of powerful reagents have been developed for this purpose, including hypervalent iodine compounds (e.g., Togni's reagents), and sulfonium salts (e.g., Umemoto's, Yagupolskii's, and Shreeve's reagents). rsc.org These reagents can directly trifluoromethylate electron-rich aromatic systems like aniline, often yielding a mixture of ortho- and para-substituted products. researchgate.net The reactivity and selectivity of these reactions can be influenced by the choice of reagent, solvent, and the presence of catalysts. rsc.org Some of these reagents can also generate trifluoromethyl radicals via electron-transfer processes, expanding their utility to less nucleophilic substrates. rsc.org

Table 3: Common Reagents for Electrophilic Trifluoromethylation This interactive table lists prominent electrophilic CF₃-donating reagents.

| Reagent Class | Example Reagent Name |

|---|---|

| Hypervalent Iodine | 1-(Trifluoromethyl)-1,2-benziodoxol-3-(1H)-one (Togni's Reagent) |

| Dibenzothiophenium Salt | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent) |

| Diarylsulfonium Salt | S-(Trifluoromethyl)diarylsulfonium salts (Yagupolskii's Reagents) |

| Dibenzothiophenium Salt | S-(Trifluoromethyl)dibenzothiophenium triflate (Shreeve's Reagent) |

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation provides a complementary approach, typically involving the reaction of an electrophilic substrate with a source of a nucleophilic "CF₃⁻" species. For aniline derivatives, this often requires conversion of the aniline into an electrophilic form, such as an imine. The most widely used reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as Ruppert's reagent. nih.gov This reagent, in the presence of a suitable activator (e.g., a fluoride source), can effectively transfer a trifluoromethyl group to electrophiles like imines. nih.gov The reaction of TMSCF₃ with N-sulfinylimines derived from anilines and aldehydes provides a powerful and stereoselective route to chiral trifluoromethylated amines. nih.gov

Radical-Mediated Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to its ability to modulate properties like lipophilicity, metabolic stability, and binding affinity. researchgate.net Radical-mediated trifluoromethylation has emerged as a powerful tool for this purpose, offering a direct and efficient route to CF3-containing molecules, often avoiding the need for pre-functionalized substrates. researchgate.net

In the context of synthesizing precursors to 4-(Trifluoromethylsulfonimidoyl)aniline, radical trifluoromethylation can be applied to aniline derivatives. researchgate.netnih.gov These reactions typically involve a trifluoromethyl radical source, a radical initiator, and the aniline substrate. Common sources for the CF3 radical include the easily handled Togni reagent and sodium triflinate (Langlois' reagent). researchgate.net Initiation can be achieved through various means, including photoredox catalysis, which uses visible light to generate the reactive radical species under mild conditions. researchgate.netnih.gov

The general mechanism involves the generation of a trifluoromethyl radical (•CF3), which then adds to the aromatic ring of an aniline derivative. This process, often proceeding via a homolytic aromatic substitution pathway, allows for the direct C-H trifluoromethylation of the aniline core. researchgate.net The regioselectivity of the addition can be influenced by the directing effects of the amino group and other substituents on the aniline ring. This methodology provides an economical and powerful route to trifluoromethylated free anilines, which are valuable building blocks. nih.gov

Table 1: Comparison of Radical Trifluoromethylating Reagents

| Reagent | Common Name | Initiation Method | Advantages |

| CF3SO2Na | Langlois' Reagent | Oxidative | Inexpensive, frequently used for alkenes/alkynes. researchgate.net |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent II | Reductive, Photoredox | Commercially available, easily handled, effective for (hetero)arenes. researchgate.netnih.gov |

| CF3I | Trifluoromethyl Iodide | Photochemical, Radical Initiators | Used with iron(II) catalysts for electrophilic trifluoromethylation. researchgate.net |

Multi-Component Reaction Approaches to this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure or closely related analogues.

For instance, MCRs are well-established for the synthesis of N-sulfonylamidines. researchgate.net One could envision a convergent approach where an aniline derivative, a source for the trifluoromethylsulfonimidoyl moiety, and a third component react in a one-pot fashion. An example of a relevant MCR is the Ugi reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov By carefully selecting starting materials, this reaction could be adapted to build complex scaffolds that could be later converted to the target molecule.

Another relevant MCR is the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This highlights the power of MCRs to construct complex heterocyclic systems starting from simple anilines. Applying this logic, a hypothetical MCR for this compound could involve the reaction of a pre-formed trifluoromethylsulfonimidoyl-containing component with an aniline and another reactant to rapidly assemble the final structure. The development of such a process would significantly streamline the synthesis, reducing the number of steps and purification procedures required.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient transformations. For the synthesis of this compound, key transformations include the formation of the sulfonimidoyl group and the trifluoromethylation of the aromatic ring.

Mechanistic studies on the formation of sulfonimidamides, which are structurally related to the target molecule, have shown that the reaction of sulfonimidoyl fluorides with anilines can proceed via an SN2-like transition state. Computational and experimental studies indicate that Lewis acids like Ca(NTf2)2 can act as catalysts, coordinating to the sulfonimidoyl group and facilitating the nucleophilic attack by the aniline nitrogen. This coordination lowers the energy of the transition state and promotes the substitution reaction, which occurs with an inversion of the configuration at the sulfur center.

In radical trifluoromethylation reactions, the mechanism typically begins with the generation of the trifluoromethyl radical. researchgate.net In photoredox-catalyzed systems using a reagent like Eosin Y, visible light excites the photocatalyst, which can then engage in a single-electron transfer (SET) process with the trifluoromethyl source to generate the •CF3 radical. researchgate.net This highly reactive intermediate then adds to the electron-rich aniline ring. The resulting radical intermediate can then be oxidized and deprotonated to afford the final trifluoromethylated aniline product. The efficiency and regioselectivity of this process are highly dependent on the reaction conditions, including the choice of solvent, catalyst, and base. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key areas for implementing green chemistry in this synthesis include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Green alternatives include water, supercritical fluids, or ionic liquids, which have low vapor pressure and can often be recycled. rsc.org For example, one-pot aza-Friedel–Crafts reactions for the synthesis of aniline-based indolylmethanes have been successfully carried out in aqueous media. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. nih.gov Photocatalysis, for instance, uses light as a "reagent," often allowing reactions to proceed under milder conditions. nih.gov The development of recyclable catalysts, such as Brønsted acidic ionic liquids, further enhances the sustainability of the process. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are inherently atom-economical as they combine multiple starting materials into a single product with few or no byproducts. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Visible-light-promoted reactions are a prime example of an energy-efficient approach, harnessing the power of light to drive chemical transformations. nih.gov

By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable. researchgate.netrsc.org

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Benefit |

| Safer Solvents | Use of water or ionic liquids instead of volatile organic compounds. rsc.orgnih.gov | Reduced toxicity and environmental pollution. |

| Catalysis | Employing photoredox or recyclable acid catalysts. nih.govnih.gov | Increased reaction rates, milder conditions, reduced waste. |

| Atom Economy | Designing syntheses using multi-component reactions. nih.gov | Maximizes incorporation of starting materials, minimizes byproducts. |

| Energy Efficiency | Utilizing visible light photocatalysis to run reactions at room temperature. nih.gov | Lower energy consumption and reduced costs. |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 4-(Trifluoromethylsulfonimidoyl)aniline, a suite of NMR experiments would be required to assign all proton, carbon, fluorine, and nitrogen signals and to establish the connectivity between them.

Multinuclear NMR provides direct information about the chemical environment of specific nuclei.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the aniline (B41778) ring and the N-H proton of the sulfonimidoyl group. The aromatic region would likely display an AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublet-like signals. The chemical shift of the N-H proton could vary depending on the solvent and concentration and would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal all unique carbon environments. This includes four signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the nitrogen (C1) and the carbon attached to the sulfur (C4) would be significantly influenced by these heteroatoms. The trifluoromethyl carbon signal would be split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. researchgate.net It would be expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides insight into the electronic environment of the CF₃ group. ucsb.edu General chemical shift ranges for CF₃ groups attached to aromatic systems are well-documented. ucsb.edu

¹⁵N NMR: The nitrogen NMR spectrum, while less commonly acquired due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the two distinct nitrogen environments: the aniline nitrogen and the sulfonimidoyl nitrogen. researchgate.netnih.gov The chemical shifts would reflect the different hybridization and electronic nature of these two nitrogen atoms. csic.es For instance, aniline derivatives show a characteristic chemical shift range. spectrabase.com

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: This table is illustrative and not based on experimental data for the target compound.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 6.8 - 7.0 | d (doublet-like) | ~8-9 Hz | H-2, H-6 (ortho to NH₂) |

| ¹H | 7.5 - 7.7 | d (doublet-like) | ~8-9 Hz | H-3, H-5 (ortho to S) |

| ¹H | Variable | br s (broad singlet) | - | N-H (sulfonimidoyl) |

| ¹³C | 114 - 118 | - | - | C-2, C-6 |

| ¹³C | 120 - 125 | q (quartet) | ¹JCF ~270-280 Hz | -CF₃ |

| ¹³C | 128 - 132 | - | - | C-3, C-5 |

| ¹³C | 135 - 140 | - | - | C-4 (ipso-S) |

| ¹³C | 148 - 152 | - | - | C-1 (ipso-N) |

| ¹⁹F | -60 to -65 | s (singlet) | - | -CF₃ |

| ¹⁵N | -310 to -340 | - | - | -NH₂ (aniline) |

| ¹⁵N | -240 to -270 | - | - | =NH (sulfonimidoyl) |

To confirm the assignments made from 1D NMR spectra, a series of two-dimensional (2D) NMR experiments would be essential. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the adjacent aromatic protons (H-2/H-3 and H-5/H-6), confirming their positions on the aniline ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei (like ¹³C or ¹⁵N). wikipedia.org It would definitively link the aromatic proton signals to their corresponding carbon signals (H-2 to C-2, H-3 to C-3, etc.), providing unambiguous assignment of the aromatic carbons. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.netthermofisher.comspectroscopyonline.comyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the N-H stretch of the sulfonimidoyl group (around 3200-3300 cm⁻¹). Strong bands corresponding to the S=O and S=N stretches of the sulfonimidoyl group would be expected in the 1100-1350 cm⁻¹ region. Vibrations from the C-F bonds of the trifluoromethyl group would also produce strong absorptions, typically around 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. mdpi.com It would complement the IR data, providing strong signals for the aromatic ring breathing modes (around 1600 cm⁻¹) and the symmetric stretches of the sulfonyl group. The combination of both techniques provides a more complete vibrational analysis. mdpi.com

Table 2: Predicted Vibrational Frequencies for this compound (Note: This table is illustrative and not based on experimental data for the target compound.)

| Frequency Range (cm⁻¹) | Vibration Type | Technique |

|---|---|---|

| 3350 - 3500 | N-H asymmetric & symmetric stretch | IR |

| 3200 - 3300 | N-H stretch (sulfonimidoyl) | IR |

| 1600 - 1620 | Aromatic C=C stretch / NH₂ scissoring | IR, Raman |

| 1250 - 1350 | S=O asymmetric stretch | IR |

| 1100 - 1300 | C-F stretches | IR |

| 1100 - 1180 | S=O symmetric stretch | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₇H₇F₃N₂O₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺ or [M]⁺) with the theoretically calculated mass. This confirmation is a critical step in structure verification.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. mdpi.com It is the gold standard for unambiguous structure determination of crystalline solids. nih.gov

The data from X-ray diffraction would allow for a detailed conformational analysis of the molecule in the solid state. mdpi.com Key aspects would include:

The geometry around the chiral sulfur center of the sulfonimidoyl group.

The rotational orientation (torsion angles) of the aniline ring relative to the S-N bond.

The arrangement of the trifluoromethyl group.

Investigation of intermolecular interactions, such as hydrogen bonding involving the N-H groups of the aniline and sulfonimidoyl moieties, which dictate the crystal packing.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is anticipated to be a dominant force in the crystal structure of this compound. The presence of the amine (-NH₂) group provides hydrogen bond donors, while the oxygen and nitrogen atoms of the sulfonimidoyl group, as well as the fluorine atoms of the trifluoromethyl group, can act as hydrogen bond acceptors.

In analogous fluorinated aniline compounds, such as 4-Methoxy-3-(trifluoromethyl)aniline, the crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯F and N—H⋯N interactions. nih.gov Similarly, in N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide, C—H⋯O contacts are observed to influence the formation of supramolecular chains. nih.gov It is therefore highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to the formation of well-defined supramolecular synthons. These synthons, in turn, would assemble into larger one-, two-, or three-dimensional networks.

A summary of potential intermolecular interactions in this compound based on related structures is presented in the interactive table below.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | Amine (N-H) | Sulfonimidoyl (S=O, S=N), Trifluoromethyl (F) | Primary driver of supramolecular assembly |

| Dipole-Dipole | Polar S=O, S=N, C-F bonds | Polar S=O, S=N, C-F bonds | Contributes to lattice energy and stability |

| π-π Stacking | Aniline ring | Aniline ring | Influences molecular arrangement and density |

| van der Waals | Entire molecule | Entire molecule | General cohesive forces |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies (if applicable to chiral derivatives)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a chiral center, for instance, by substitution at the nitrogen or on the aromatic ring, would yield chiral derivatives. The study of these derivatives by CD spectroscopy would provide invaluable information about their absolute configuration and conformational preferences in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD signal is only observed for molecules that lack an improper axis of rotation (Sₙ), a condition met by chiral compounds. The resulting CD spectrum is a plot of this differential absorption versus wavelength and is unique for a particular enantiomer. The mirror-image enantiomer will exhibit an equal and opposite CD spectrum.

The application of CD spectroscopy to chiral derivatives of this compound would allow for:

Determination of Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a newly synthesized chiral derivative could be established.

Conformational Analysis: The sign and intensity of the CD signals are highly sensitive to the conformation of the molecule. CD spectroscopy can therefore be used to study conformational equilibria and identify the preferred solution-state geometry of flexible chiral derivatives.

Monitoring Stereoselective Reactions: The enantiomeric excess of a reaction mixture containing chiral derivatives of this compound could be monitored by CD, providing insights into the stereoselectivity of a given transformation.

The interaction of circularly polarized light with chiral materials is a topic of broad interest, with applications extending beyond simple stereochemical analysis. aps.org The principles of CD are rooted in the differential response of a chiral structure to left- and right-handed stimuli. aps.org While specific experimental data for chiral derivatives of this compound is not yet reported, the foundational principles of chiroptical spectroscopy provide a clear framework for their future stereochemical investigation.

Computational and Theoretical Investigations of 4 Trifluoromethylsulfonimidoyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Trifluoromethylsulfonimidoyl)aniline. These methods model the molecule at the electronic level, providing detailed information about its stability, reactivity, and orbital interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.net Studies on substituted anilines frequently employ DFT to analyze molecular structure, vibrational frequencies, and electronic characteristics. researchgate.neteurjchem.combohrium.com A common approach involves geometry optimization using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to accurately model the system. researchgate.net

For a molecule like this compound, DFT calculations are used to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.org In studies of similar aniline (B41778) derivatives, the HOMO-LUMO gap is analyzed to understand charge transfer interactions within the molecule. researchgate.netkashanu.ac.ir The distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. Typically, for aniline derivatives, the HOMO is localized over the aniline ring and the amino group, while the LUMO may be distributed over the substituent, in this case, the trifluoromethylsulfonimidoyl group.

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations This table provides representative data based on typical DFT results for substituted anilines.

| Parameter | Value (eV) | Description |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Ab Initio Methods

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide more accurate energies and properties, often used as benchmarks for DFT results. mdpi.com While computationally more intensive, these methods are invaluable for calculating precise interaction energies, reaction barriers, and conformational energies. researchgate.net For complex molecules, a combination of DFT for geometry optimization and ab initio single-point energy calculations is often employed to achieve a balance between accuracy and computational cost. mdpi.com

Conformational Analysis and Energy Minima Determination

The trifluoromethylsulfonimidoyl group can exhibit rotational flexibility around its bonds to the aniline ring. Conformational analysis is therefore essential to identify the most stable three-dimensional structures (energy minima) of the molecule. Computational studies on flexible molecules containing trifluoromethylsulfonyl groups have utilized both DFT and MP2 levels of theory to map the potential energy surface. researchgate.net

These calculations typically involve systematically rotating dihedral angles and performing geometry optimization at each step to locate stable conformers. The relative energies of these conformers are then calculated, including thermal and zero-point energy corrections, to determine their population distribution at a given temperature. For related compounds, researchers have identified multiple energy minima corresponding to different orientations of the functional group relative to the ring, with energy differences often being small (e.g., 0.2–1.1 kcal/mol). researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For aniline-derived compounds, theoretical studies can map out the energy profiles of reactions, identifying intermediate structures and the high-energy transition states that connect them. mdpi.comwur.nlresearchgate.net

A notable example is the computational investigation into the synthesis of aniline-derived sulfonimidamides. wur.nl Such studies use DFT to model the reaction between a sulfonimidoyl fluoride (B91410) and an aniline. The calculations can highlight the formation of a key SN2-like transition state. wur.nl By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing a quantitative measure of the reaction's feasibility and rate. These theoretical models can also reveal the role of catalysts or reagents, such as the chelation of the sulfonimidoyl group to a metal cation, which stabilizes the transition state. wur.nl

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. DFT calculations are routinely used to compute vibrational frequencies (Infrared and Raman spectra), NMR chemical shifts, and electronic transitions (UV-Visible spectra). researchgate.neteurjchem.combohrium.comsemanticscholar.org

For a new or modified compound like this compound, theoretical spectra can aid in the interpretation of experimental results. By calculating the vibrational modes, for instance, specific peaks in an experimental IR spectrum can be assigned to the stretching or bending of particular bonds within the molecule. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, often show excellent correlation with experimental values, helping to confirm the molecular structure. semanticscholar.org Studies on other substituted anilines have demonstrated a strong agreement between theoretical and experimental UV-Vis spectra, validating the computational approach used. eurjchem.combohrium.com

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table presents a hypothetical comparison to illustrate the application of computational predictions.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| IR Peak (N-H stretch) | 3450 cm-1 | 3465 cm-1 |

| IR Peak (S=N stretch) | 1280 cm-1 | 1295 cm-1 |

| ¹³C NMR (C-NH2) | 145 ppm | 148 ppm |

| UV-Vis λmax | 290 nm | 295 nm |

Advanced Applications and Role in Synthetic Innovation

4-(Trifluoromethylsulfonimidoyl)aniline as a Versatile Building Block in Complex Molecule Synthesis

This compound is a bifunctional molecule that serves as a versatile scaffold in organic synthesis. The aniline (B41778) portion provides a reactive site for a wide array of chemical transformations, while the trifluoromethylsulfonimidoyl group imparts unique stereochemical and electronic characteristics to the resulting products. This dual functionality allows for its incorporation into a diverse range of complex molecular architectures. Molecules containing trifluoromethoxy (OCF3) and other fluorinated groups often exhibit desirable pharmacological and biological properties, making fluorinated aniline derivatives valuable synthetic building blocks for the discovery of new pharmaceuticals, agrochemicals, and functional materials. nih.gov

The aniline functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles. By analogy with other fluorinated anilines, this compound is an ideal precursor for a new class of fluorinated heterocyclic compounds. ossila.com The amino group can participate in various cyclization and condensation reactions to form rings such as quinolines, benzimidazoles, and pyrazoles. ossila.comnih.gov

The incorporation of the trifluoromethylsulfonimidoyl moiety is particularly significant. This group is a bioisostere of the widely recognized sulfonamide group, but with the added feature of a chiral tetrahedral sulfur center. wur.nlnih.gov This introduces a three-dimensional structural element that can be crucial for biological activity and molecular recognition. wur.nlnih.gov The synthesis of heterocycles from this building block allows for the strategic placement of this unique fluorinated chiral group, which is of great interest in medicinal chemistry for developing new therapeutic agents. ekb.egresearchgate.net The general strategy involves leveraging the reactivity of the aniline in established heterocyclic syntheses, thereby creating novel scaffolds containing the CF3S(O)(NH)- group.

Table 1: Potential Heterocyclic Scaffolds from Aniline-Based Building Blocks

| Heterocycle Class | General Aniline Precursor | Potential Reaction |

|---|---|---|

| Quinolines | Substituted Anilines | Skraup synthesis, Doebner-von Miller reaction |

| Benzimidazoles | ortho-Phenylenediamines (derived from anilines) | Condensation with carboxylic acids or aldehydes |

| Pyrazoles | Hydrazines (derived from anilines via diazotization) | Reaction with 1,3-dicarbonyl compounds |

The development of advanced functional materials, including polymers, organic electronics, and specialty dyes, often relies on building blocks with precisely tuned electronic properties. Fluorinated compounds are frequently used to enhance thermal stability, modify electronic characteristics, and control intermolecular interactions. nih.gov

This compound offers a unique combination of features for materials science. The aromatic ring and aniline group can be integrated into polymer backbones or used as pendants. The trifluoromethylsulfonimidoyl group, being strongly electron-withdrawing, can significantly influence the electronic properties of a conjugated system, affecting factors like the HOMO/LUMO energy levels. This makes the molecule a promising component for organic semiconductors, electro-optic materials, and other functional organic materials. Its utility as a building block extends to creating ortho-trifluoromethoxylated aniline derivatives which are valuable for developing new agrochemicals and pharmaceuticals. nih.gov

Utilization as a Ligand or Ligand Precursor in Homogeneous Catalysis

The aniline moiety in this compound serves as a convenient handle for designing sophisticated ligands for transition metal catalysis. The nitrogen atom can be readily functionalized to create multidentate ligands, such as P,N or N,N-type ligands, which are pivotal in modern homogeneous catalysis.

A key feature of the sulfonimidoyl group is the stereogenic sulfur(VI) center. wur.nlnih.gov This inherent chirality makes this compound an attractive starting material for the synthesis of chiral ligands. By resolving the aniline into its pure enantiomers, one can construct enantiopure ligands where the chirality is located directly on the sulfur atom adjacent to the aromatic ring.

The synthesis of such ligands can be envisioned through the modification of the aniline nitrogen, for instance, by reacting it with diphenylphosphinobenzaldehyde to form a P,N-ligand. The resulting metal complex would possess a well-defined chiral environment around the metal center, dictated by the stereochemistry of the sulfonimidoyl group. This approach is analogous to the successful use of other chiral sulfur-based ligands, such as those derived from sulfinyl imines, in asymmetric catalysis. researchgate.netnih.gov

Chiral catalysts derived from this compound scaffolds have significant potential in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The reaction of sulfonimidoyl fluorides with anilines, activated by a Lewis acid like Ca(NTf2)2, has been shown to produce chiral sulfonimidamides with high stereocontrol. wur.nlnih.gov This demonstrates that the stereocenter at the sulfur atom can be synthesized and manipulated effectively.

Ligands built from this chiral scaffold can be applied to a variety of metal-catalyzed asymmetric transformations. The fixed, sterically defined environment provided by the ligand can control the facial selectivity of substrate approach to the metal center, leading to high enantioselectivity.

Table 2: Potential Applications in Asymmetric Catalysis

| Asymmetric Reaction | Catalyst Type | Role of Chiral Ligand |

|---|---|---|

| Hydrogenation | Rh, Ru, or Ir complexes | Creates a chiral pocket to differentiate enantiotopic faces of a prochiral olefin or ketone. |

| Allylic Alkylation | Pd complexes | Influences the stereochemical outcome of nucleophilic attack on a π-allyl-palladium intermediate. researchgate.net |

| C-H Activation | Ir or Rh complexes | Directs the metal to activate one of two enantiotopic C-H bonds. |

Development of Novel Reagents and Intermediates Based on its Structure

Beyond its role as a building block or ligand precursor, this compound can be a starting point for developing novel reagents and intermediates. The field of sulfur(VI) chemistry has expanded significantly with the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of highly efficient and reliable reactions. nih.gov

Enantiopure sulfonimidoyl compounds, such as sulfonimidoyl fluorides, are emerging as powerful chiral transfer reagents. nih.gov this compound could be converted into a corresponding diazonium salt, which could then be transformed into a variety of other functional groups (e.g., halide, hydroxyl). This would generate a new family of enantiopure trifluoromethylsulfonimidoyl-functionalized aromatic reagents. These reagents could be used to introduce the entire chiral fluorinated moiety into a target molecule in a single, stereocontrolled step, providing a powerful tool for late-stage functionalization in drug discovery programs. The development of such bench-stable, chiral S(VI) reagents is a key goal for expanding the accessible chemical space for new medicines and materials. nih.gov

Role in the Design of Advanced Materials (e.g., optoelectronic materials, polymers)

While specific research on the direct incorporation of this compound into advanced materials is not extensively documented, the unique combination of its functional groups—the aromatic aniline, the strongly electron-withdrawing trifluoromethyl group, and the versatile sulfonimidoyl moiety—suggests significant potential in the design of novel optoelectronic materials and polymers.

The trifluoromethyl group (-CF3) is well-known for its ability to enhance the thermal and chemical stability of materials. rsc.orgresearchgate.net Its strong electron-withdrawing nature can significantly influence the electronic properties of organic molecules, a critical factor in the design of materials for optoelectronics. rsc.orgwikipedia.org For instance, the incorporation of trifluoromethyl groups into polymer backbones has been shown to improve the performance of organic solar cells and other optoelectronic devices. mdpi.com The pentafluorosulfanyl (SF5) group, which shares some electronic properties with the trifluoromethylsulfonyl group, has been recognized as an emerging tool in the development of optoelectronic materials due to its high electronegativity and stability. rsc.orgresearchgate.net

The sulfonimidoyl group, a key feature of this compound, offers a versatile platform for polymer synthesis. The Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a click chemistry approach, has been successfully applied to polymer science, utilizing sulfonimidoyl fluorides for the efficient formation of polymers. nih.govresearchgate.net This methodology allows for the creation of dynamic covalent bonds, which can be useful for developing self-healing or recyclable polymers. nih.gov The potential for sulfonimidoyl moieties to be incorporated into polymer chains opens up possibilities for creating materials with tailored properties. nih.govrsc.org For example, the decomposition of sulfonimidates at elevated temperatures has been explored as a novel route to poly(oxothiazene) polymers. rsc.org

The aniline component of the molecule provides a reactive site for polymerization, similar to how other aniline derivatives are used to create conductive polymers and other functional materials.

Given these characteristics, this compound could serve as a valuable monomer or building block for:

High-Performance Polymers: The combination of the rigid aromatic ring, the stabilizing trifluoromethyl group, and the cross-linking potential of the sulfonimidoyl group could lead to polymers with high thermal stability, chemical resistance, and specific electronic properties.

Optoelectronic Materials: The strong dipole moment and electron-withdrawing nature of the trifluoromethylsulfonimidoyl group could be harnessed to tune the band gap and charge transport properties of organic semiconductors, potentially leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Contributions to Methodological Advancements in Organic Synthesis

While direct applications of this compound in methodological advancements are not widely reported, its structure suggests several potential contributions based on the reactivity of its constituent functional groups. The field of organic synthesis is continually seeking new building blocks and reagents that offer unique reactivity and facilitate the construction of complex molecules.

The sulfonimidoyl moiety is a key area of interest. The synthesis of N-aryl sulfonimidamides, for which this compound is a prime example, has seen significant methodological development. researchgate.netnih.gov Recent advancements have focused on modular and convergent approaches to these compounds, moving away from linear syntheses. nih.gov For example, a two-step synthesis of sulfonimidamides has been developed using organometallic reagents and amines, highlighting a move towards more flexible synthetic routes. nih.gov

The reaction of sulfonimidoyl fluorides with anilines, activated by a Lewis acid such as Ca(NTf2)2, provides an enantiospecific method for the synthesis of chiral sulfonimidamides. acs.orgnih.govnih.govacs.org This reaction proceeds with an inversion of the stereocenter at the sulfur atom, offering a valuable tool for asymmetric synthesis. acs.orgnih.govnih.govacs.org The development of such stereospecific reactions is a major goal in modern organic synthesis.

The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aniline ring. wikipedia.orgresearchgate.net This electronic effect can be exploited in various synthetic transformations. For instance, the nucleophilicity of the aniline nitrogen is reduced, which could allow for selective reactions at other positions of the molecule. The electron-deficient nature of the aromatic ring could also make it susceptible to nucleophilic aromatic substitution reactions, providing a handle for further functionalization.

The presence of the N-H bond in the sulfonimidoyl group and the aniline amine group offers sites for further derivatization, making this compound a potentially versatile scaffold in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. The development of methods to selectively functionalize these positions would be a valuable contribution to synthetic methodology.

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Routes

Future research will likely focus on developing novel and more efficient synthetic pathways to 4-(Trifluoromethylsulfonimidoyl)aniline that deviate from traditional multi-step sequences. A promising area of exploration is the use of sulfonimidoyl fluorides as precursors in reactions with anilines. nih.govwur.nlacs.org The development of methods for the enantiospecific synthesis of aniline-derived sulfonimidamides highlights the potential for creating chiral variants of this compound. nih.govwur.nlacs.org

Another unconventional approach could involve the direct C-H functionalization of aniline (B41778) derivatives, a strategy that is gaining traction for its atom economy and efficiency. Research into palladium-catalyzed C-H olefination of anilines, for instance, showcases the potential for direct modification of the aniline ring, which could be adapted for the introduction of the trifluoromethylsulfonimidoyl group or its precursors.

Furthermore, the use of arylsulfonyl hydrazides as aryl surrogates in cross-coupling reactions presents an innovative and environmentally friendly alternative for the formation of C-C bonds in biaryl synthesis, a concept that could potentially be adapted for the construction of the substituted aniline core. chemrevlett.com

Integration with Flow Chemistry and Automation Methodologies

The synthesis of complex molecules like this compound is well-suited for the integration of flow chemistry and automation. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and higher yields. rsc.orgdurham.ac.uk The development of a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols demonstrates the applicability of this technology to sulfur-based functional groups. rsc.org

Future research could focus on developing a telescoped flow synthesis of this compound, where multiple reaction steps are performed sequentially in a continuous flow reactor without the need for isolation of intermediates. durham.ac.uk This approach would not only streamline the synthesis but also enable the safe handling of potentially hazardous reagents and intermediates.

Automation, coupled with in-line analysis, can further optimize the synthesis by allowing for rapid screening of reaction conditions and real-time monitoring of product formation. The development of automated continuous flow systems for the synthesis of drug molecules and their derivatives serves as a blueprint for the application of this technology to the production of this compound. durham.ac.uk

Expanding the Scope of Catalytic Applications

The unique electronic and steric properties of the trifluoromethylsulfonimidoyl group suggest that this compound and its derivatives could find applications as ligands or catalysts in a variety of organic transformations. The sulfonimidoyl moiety can act as a coordinating group for metal centers, and the trifluoromethyl group can modulate the electronic properties of the catalyst.

Future research could explore the use of metal complexes bearing this compound-derived ligands in catalysis. For example, palladium-catalyzed cross-coupling reactions have been shown to be effective for the N-arylation of sulfoximines and sulfonimidamides, indicating the compatibility of these functional groups with catalytic cycles. researchgate.net Iron-catalyzed formation of N-arylsulfonamides from nitroarenes provides another avenue for exploring the catalytic applications of related sulfur-nitrogen compounds. organic-chemistry.org

Furthermore, the development of catalytic systems for the synthesis of N-aryl sulfonamides, a key structural motif in many pharmaceuticals, underscores the importance of exploring new catalytic methods for the formation of sulfur-nitrogen bonds. researchgate.netresearchgate.net

Deeper Theoretical Understanding of Reactivity and Selectivity

Computational studies will play a crucial role in advancing the understanding of the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and stereochemical outcomes of reactions involving this compound.

Combined experimental and computational mechanistic studies on the enantiospecific synthesis of aniline-derived sulfonimidamides have highlighted the importance of chelate-type coordination and the formation of specific transition states in determining the stereoselectivity of the reaction. nih.govwur.nlacs.orgorganic-chemistry.org Similar theoretical investigations into the synthesis and reactions of this compound could guide the development of new synthetic methods and catalysts.

Theoretical calculations can also be used to predict the physicochemical properties of this compound and its derivatives, aiding in the design of molecules with specific applications, such as in materials science or medicinal chemistry.

Sustainable Synthesis and Application Development

A key trend in modern chemistry is the development of sustainable synthetic methods that minimize waste and environmental impact. Future research on this compound will likely be guided by the principles of green chemistry. This includes the use of environmentally benign solvents, the development of catalyst recycling strategies, and the design of atom-economical reactions.

The synthesis of N-arylsulfonamides using nitroarenes as nitrogen sources in the presence of an iron catalyst and a mild reductant is an example of a more sustainable approach that avoids the use of more hazardous reagents. organic-chemistry.org The exploration of mechanochemical synthesis, which can be fast, solvent-free, and high-yielding, also presents a sustainable alternative for the preparation of related sulfur(VI) fluorides. researchgate.net

In terms of applications, the development of sustainable uses for this compound and its derivatives will be a priority. This could include their use as building blocks for pharmaceuticals, agrochemicals, or advanced materials, where their unique properties can contribute to improved performance and a reduced environmental footprint.

Q & A

Q. What are the key physical and chemical properties of 4-(Trifluoromethylsulfonimidoyl)aniline relevant to its handling and experimental use?

Methodological Answer: Key properties include its molecular formula, density, boiling point, and solubility. For example, structurally similar trifluoromethylated anilines exhibit densities of ~1.393 g/mL (at 25°C) and boiling points of 207–208°C, which influence solvent selection and purification methods . The electron-withdrawing trifluoromethyl group enhances stability but may reduce solubility in polar solvents, necessitating the use of aprotic solvents like DMF or THF. Always confirm purity via HPLC or GC-MS, as trace impurities (e.g., nitro derivatives) can affect reactivity .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sulfonimidoyl group introduction via nucleophilic substitution or transition-metal-catalyzed coupling. For example:

- Step 1: React aniline derivatives with trifluoromethylsulfonyl chloride under inert conditions (Ar/N₂) in dichloromethane at 0–5°C.

- Step 2: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted reagents.

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aniline to sulfonylating agent) and moisture exclusion. Side reactions, such as over-sulfonylation, can be mitigated by low-temperature conditions .

Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid contact with strong acids/bases, which may release toxic gases (e.g., HF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?

Methodological Answer:

- Data Validation: Cross-validate NMR (¹H/¹⁹F) and HRMS data with computational predictions (DFT for chemical shifts ).

- Controlled Replication: Repeat reactions under standardized conditions (e.g., fixed pH, solvent) to isolate variables.

- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) and refining with SHELXL . For disordered structures, apply restraints and validate with residual density maps .

Q. What advanced characterization techniques are most effective for structural elucidation of this compound complexes?

Methodological Answer:

- X-ray Crystallography: Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve bond-length discrepancies. SHELX suite is recommended for refining heavy-atom (e.g., sulfur) positions .

- Solid-State NMR: ¹⁹F MAS-NMR can probe local electronic environments and confirm sulfonimidoyl group orientation .

- Electron Diffraction: For nano-crystalline samples, pair with DFT-optimized structures to validate bond angles .

Q. What computational modeling approaches are suitable for predicting the electronic effects of the trifluoromethylsulfonimidoyl group?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311+G(d,p) to model electron-withdrawing effects on aromatic rings. Compare frontier orbitals (HOMO/LUMO) with experimental UV-Vis spectra .

- MD Simulations: Analyze solvation dynamics in explicit solvent models (e.g., water/DMSO) to predict aggregation behavior.

- QSPR Models: Corrate substituent effects (Hammett σₚ values) with reaction rates for predictive synthesis planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.